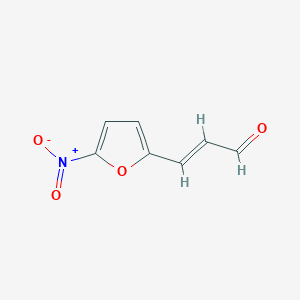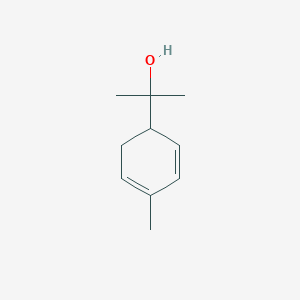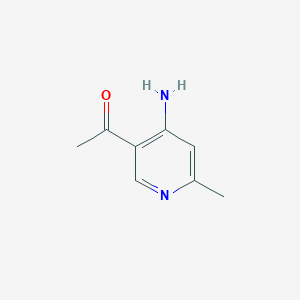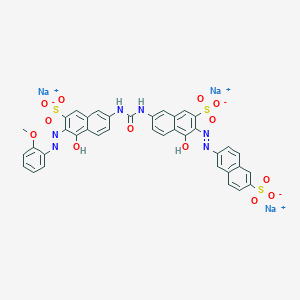
N-(1-Cyanoprop-2-en-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanoprop-2-en-1-yl)benzamide, also known as CPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB is a small molecule that belongs to the class of enones and has a molecular weight of 191.23 g/mol.
Mécanisme D'action
The mechanism of action of N-(1-Cyanoprop-2-en-1-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that regulates cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria. In vivo studies have shown that this compound reduces inflammation and pain in animal models of arthritis and other inflammatory diseases. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-Cyanoprop-2-en-1-yl)benzamide is that it is a small molecule that can easily penetrate cell membranes and reach its target site. This compound is also relatively easy to synthesize, making it a cost-effective compound for lab experiments. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for N-(1-Cyanoprop-2-en-1-yl)benzamide research. One direction is to further investigate the mechanism of action of this compound and its potential targets. Another direction is to explore the use of this compound as a lead compound for the development of new drugs for various diseases. Additionally, this compound could be used as a building block for the synthesis of novel materials with unique properties. Finally, more studies are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
N-(1-Cyanoprop-2-en-1-yl)benzamide can be synthesized through a multi-step process involving the reaction of 3-chloropropenoic acid with benzoyl chloride, followed by the reaction of the resulting product with sodium cyanide and then with hydrochloric acid. The final product is obtained through a purification process using column chromatography.
Applications De Recherche Scientifique
N-(1-Cyanoprop-2-en-1-yl)benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. In drug discovery, this compound has been used as a lead compound in the development of new drugs for various diseases, including cancer and Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
137283-01-3 |
|---|---|
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
N-(1-cyanoprop-2-enyl)benzamide |
InChI |
InChI=1S/C11H10N2O/c1-2-10(8-12)13-11(14)9-6-4-3-5-7-9/h2-7,10H,1H2,(H,13,14) |
Clé InChI |
ZYVJXLIRLXFVIO-UHFFFAOYSA-N |
SMILES |
C=CC(C#N)NC(=O)C1=CC=CC=C1 |
SMILES canonique |
C=CC(C#N)NC(=O)C1=CC=CC=C1 |
Synonymes |
Benzamide, N-(1-cyano-2-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)